![molecular formula C10H15NO B13168292 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13168292.png)
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrile group and an oxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the spirocyclic ring system followed by the introduction of the nitrile group. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale manufacturing.
Chemical Reactions Analysis
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.
Mechanism of Action
The mechanism by which 6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrile group and spirocyclic structure. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
6-Methyl-1-oxaspiro[2.6]nonane-2-carbonitrile can be compared with other spirocyclic compounds, such as:
1-Oxaspiro[2.6]nonane-2-carboxylic acid, 2,6,6-trimethyl-, methyl ester: This compound shares a similar spirocyclic structure but differs in functional groups and molecular weight.
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate: Another related compound with a similar core structure but different substituents.
The uniqueness of this compound lies in its specific combination of a nitrile group and an oxaspiro ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
6-methyl-1-oxaspiro[2.6]nonane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-5-10(6-4-8)9(7-11)12-10/h8-9H,2-6H2,1H3 |
InChI Key |
FHPKEWYASUKWLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2(CC1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



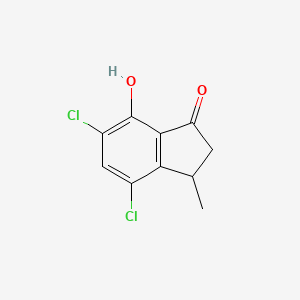



![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)
![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)
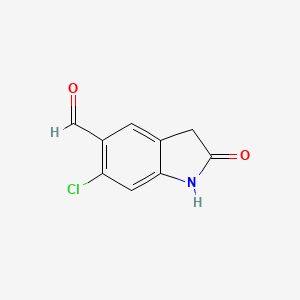

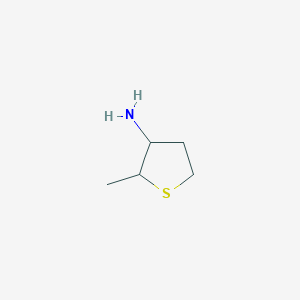
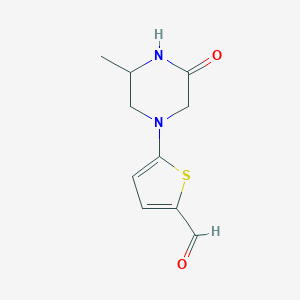

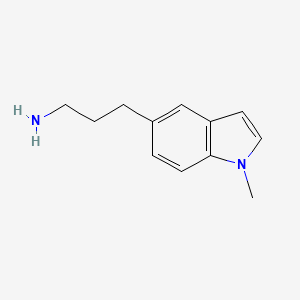
![Bicyclo[4.1.0]heptane-2-sulfonyl chloride](/img/structure/B13168283.png)
